

In-depth Technical Guide: (2-Fluoro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Fluoro-4-iodopyridin-3-yl)methanol

Cat. No.: B069088

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CAS Number: 171366-19-1

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: **(2-Fluoro-4-iodopyridin-3-yl)methanol** is a halogenated pyridinylmethanol derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, an iodine atom, and a hydroxymethyl group on a pyridine scaffold, offer multiple points for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route, and explores its potential biological significance based on the activities of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of **(2-Fluoro-4-iodopyridin-3-yl)methanol** are summarized in the table below, with data primarily sourced from PubChem.^{[1][2]} These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

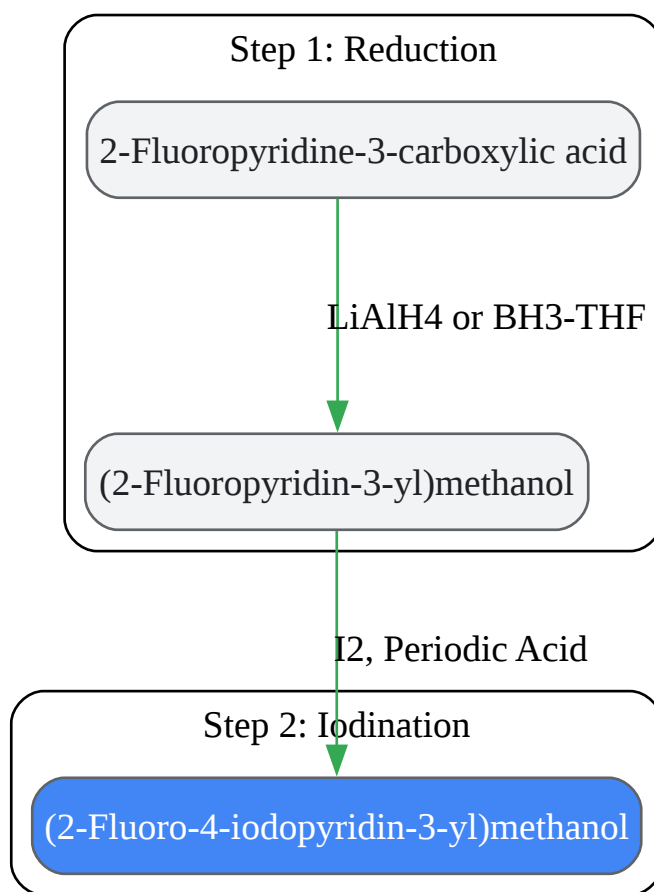
Property	Value	Source
CAS Number	171366-19-1	[3][4]
Molecular Formula	C ₆ H ₅ FINO	[1][2]
Molecular Weight	253.01 g/mol	[1][2]
IUPAC Name	(2-fluoro-4-iodo-pyridin-3-yl)methanol	[1][2]
Canonical SMILES	<chem>C1=CN=C(C(=C1)F)CO</chem>	[1][2]
InChI Key	FQCZQIGAGKWNEA-UHFFFAOYSA-N	[1][2]
Appearance	Solid (predicted)	
Solubility	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(2-Fluoro-4-iodopyridin-3-yl)methanol** is not readily available in the public domain, a plausible and logical synthetic route can be proposed based on established chemical transformations. The most likely approach involves the selective iodination of a suitable precursor, (2-fluoropyridin-3-yl)methanol.

Proposed Synthetic Pathway: Electrophilic Iodination

This proposed synthesis involves a two-step process starting from 2-fluoropyridine-3-carboxylic acid. The first step is the reduction of the carboxylic acid to the corresponding alcohol, followed by a regioselective iodination at the C4 position of the pyridine ring.



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Figure 1. Proposed synthesis of **(2-Fluoro-4-iodopyridin-3-yl)methanol**.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2-Fluoropyridin-3-yl)methanol

- **Materials:** 2-Fluoropyridine-3-carboxylic acid, Lithium aluminum hydride (LiAlH_4) or Borane-tetrahydrofuran complex ($\text{BH}_3\text{-THF}$), anhydrous tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl), sodium bicarbonate (NaHCO_3), magnesium sulfate (MgSO_4).
- **Procedure:**
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve 2-fluoropyridine-3-carboxylic acid in anhydrous THF.

- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of LiAlH_4 or $\text{BH}_3\text{-THF}$ in THF to the stirred mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
- Filter the resulting solid and wash with diethyl ether.
- Combine the organic phases, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude (2-fluoropyridin-3-yl)methanol.
- Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of **(2-Fluoro-4-iodopyridin-3-yl)methanol**

- Materials: (2-Fluoropyridin-3-yl)methanol, Iodine (I_2), Periodic acid (H_5IO_6), sulfuric acid (H_2SO_4), acetic acid, water, sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), sodium bicarbonate (NaHCO_3), ethyl acetate, brine, sodium sulfate (Na_2SO_4).
- Procedure:
 - Dissolve (2-fluoropyridin-3-yl)methanol in a mixture of acetic acid and water.
 - Add iodine and periodic acid to the solution.
 - Carefully add concentrated sulfuric acid dropwise while maintaining the temperature.
 - Heat the reaction mixture and stir for several hours, monitoring the reaction by TLC or LC-MS.
 - After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
 - Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **(2-fluoro-4-iodopyridin-3-yl)methanol**.

Potential Biological Significance and Signaling Pathways

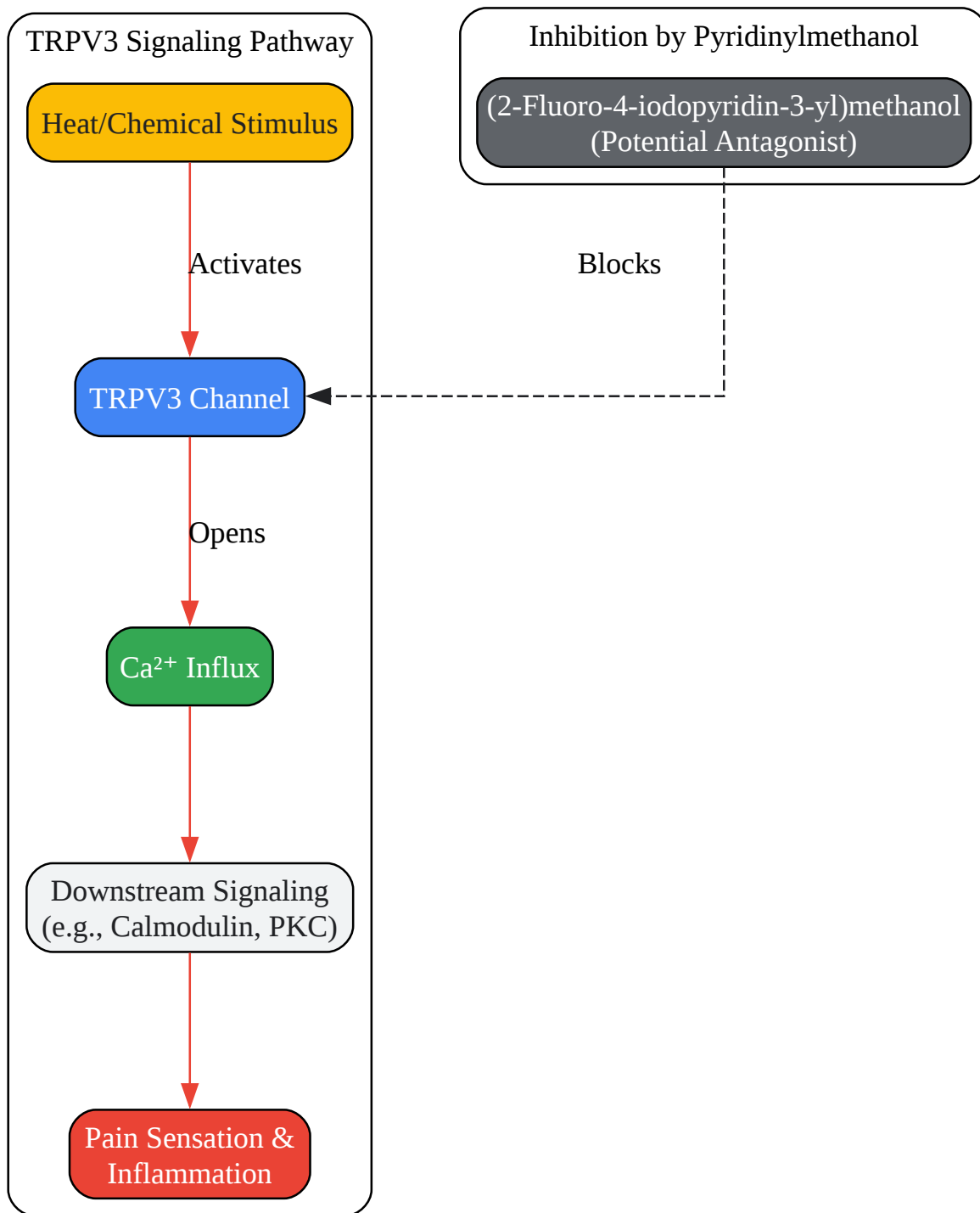
While direct biological studies on **(2-fluoro-4-iodopyridin-3-yl)methanol** are not extensively reported, the broader class of pyridinylmethanol derivatives has shown significant activity in modulating key signaling pathways, suggesting potential therapeutic applications for this compound.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Pyridinylmethanol derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.^{[5][6][7]} TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons and is implicated in pain sensation, inflammation, and skin disorders.^{[1][7]}

Signaling Pathway:

Activation of TRPV3 by stimuli such as heat leads to an influx of calcium ions (Ca^{2+}). This influx triggers downstream signaling cascades, including the release of pro-inflammatory mediators and neurotransmitters, contributing to pain and inflammation. Pyridinylmethanol derivatives can block the TRPV3 channel, thereby inhibiting this Ca^{2+} influx and mitigating the subsequent pathological effects.



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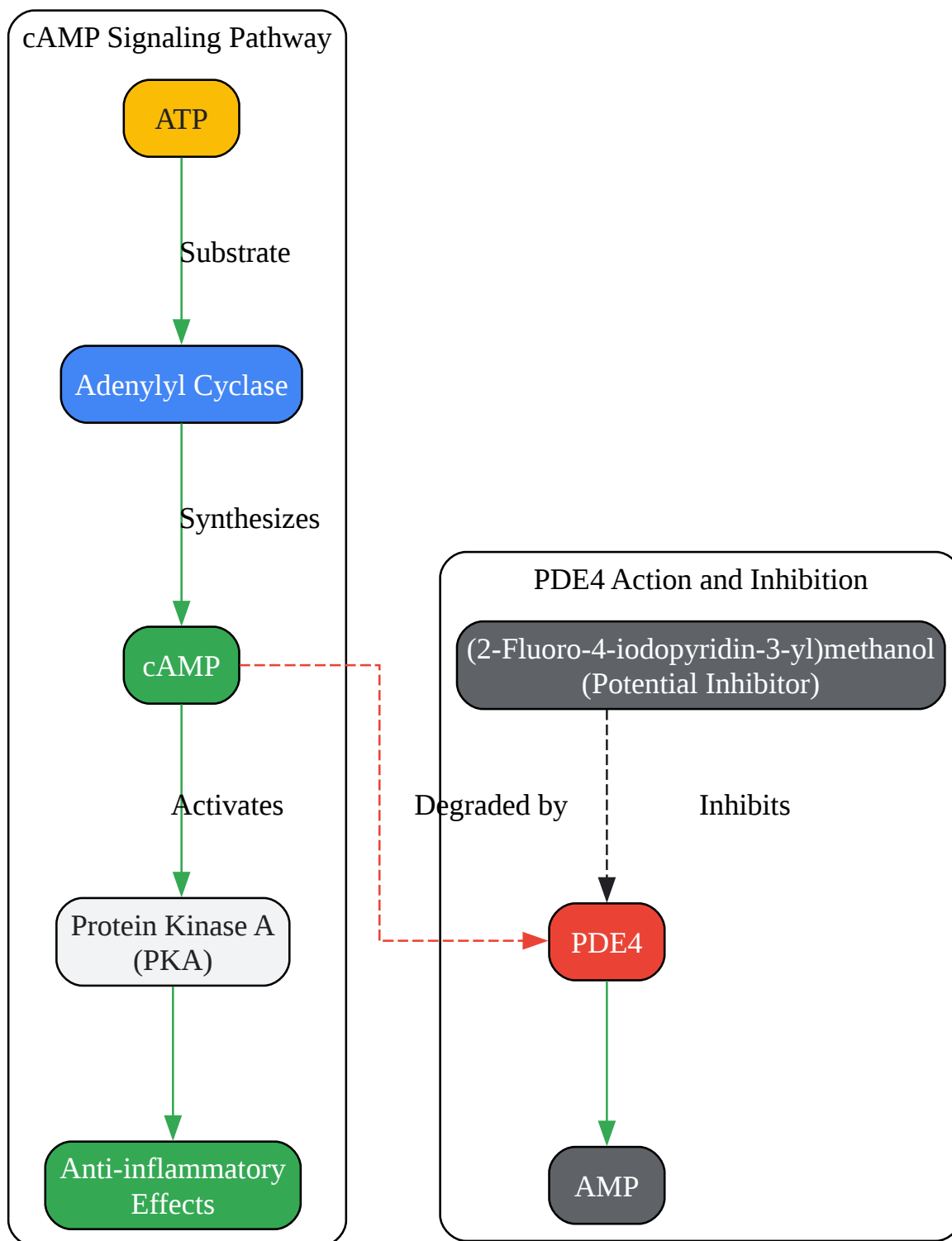
Figure 2. Potential inhibition of the TRPV3 signaling pathway.

Phosphodiesterase-4 (PDE4) Inhibition

Substituted 2-pyridinemethanol derivatives have also been investigated as potent and selective inhibitors of Phosphodiesterase-4 (PDE4).[3][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which has anti-inflammatory effects.

Signaling Pathway:

In inflammatory cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors and other signaling molecules. This leads to a reduction in the production and release of inflammatory mediators such as tumor necrosis factor-alpha (TNF- α) and interleukins.



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Figure 3. Potential inhibition of the PDE4-mediated cAMP degradation.

Future Directions

(2-Fluoro-4-iodopyridin-3-yl)methanol represents a promising scaffold for the development of novel therapeutics. Future research should focus on:

- Developing and optimizing a reliable synthetic protocol to enable its production in sufficient quantities for further studies.
- Conducting comprehensive biological screening to identify its specific molecular targets and elucidate its mechanism of action.
- Performing structure-activity relationship (SAR) studies by synthesizing and evaluating a library of derivatives to improve potency and selectivity.
- Investigating its potential efficacy in preclinical models of diseases where targets such as TRPV3 and PDE4 are implicated.

Conclusion:

(2-Fluoro-4-iodopyridin-3-yl)methanol is a chemical entity with significant, yet largely unexplored, potential in drug discovery. Its structural features make it an ideal candidate for the synthesis of diverse compound libraries. Based on the known biological activities of related pyridinylmethanol derivatives, it is plausible that this compound could act as a modulator of important signaling pathways, such as those involving TRPV3 and PDE4. Further research is warranted to fully characterize its synthetic accessibility and biological profile, which could pave the way for the development of novel therapeutic agents.

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